methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative featuring a methyl ester at the 2-position and a 2-(2-fluorophenoxy)butanoyl group at the 4-position of the benzoxazine core. Benzoxazines are heterocyclic compounds synthesized via cyclization reactions involving substituted 2-aminophenols and electrophilic reagents like ethyl 2,3-dibromopropanoate, as described in literature methods . The fluorine atom in the phenoxy moiety and the butanoyl chain in this compound likely enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
methyl 4-[2-(2-fluorophenoxy)butanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5/c1-3-15(26-16-10-6-4-8-13(16)21)19(23)22-12-18(20(24)25-2)27-17-11-7-5-9-14(17)22/h4-11,15,18H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQITFRMQSNLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(OC2=CC=CC=C21)C(=O)OC)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
This compound is a synthetic compound that belongs to the class of benzoxazines. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a fluorinated phenoxy group may enhance the pharmacological profile of this compound by improving its lipophilicity and metabolic stability.
Anticancer Activity
Benzoxazines have been studied for their potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies on fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines through mechanisms involving the induction of cytochrome P450 enzymes and subsequent DNA damage .
Anti-inflammatory Effects
Compounds in the benzoxazine class often exhibit anti-inflammatory effects. This is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural modifications in this compound may enhance its ability to modulate inflammatory pathways.
Antimicrobial Activity
Benzoxazines have also been recognized for their antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi. The introduction of a fluorinated moiety could potentially improve their efficacy against resistant strains by altering membrane permeability or disrupting metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of benzoxazine derivatives. Key factors influencing SAR include:
- Fluorination : The introduction of fluorine can enhance metabolic stability and bioavailability.
- Substituent Positioning : The location of substituents on the benzene ring can significantly affect receptor binding and biological activity.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.
Data Table: Comparison of Biological Activities
| Compound Type | Activity Type | Mechanism of Action |
|---|---|---|
| Benzoxazines | Anticancer | Induction of apoptosis, DNA damage |
| Benzoxazines | Anti-inflammatory | Inhibition of COX/LOX enzymes |
| Fluorinated Compounds | Antimicrobial | Disruption of cell membrane integrity |
Case Study 1: Anticancer Efficacy
A study investigating a series of benzoxazine derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to apoptosis .
Case Study 2: Anti-inflammatory Properties
In an animal model, a structurally similar benzoxazine demonstrated significant reduction in paw edema when administered prior to inflammatory stimuli. This effect was linked to decreased levels of TNF-alpha and IL-6 in serum .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Differences:
- Ester vs.
- Substituent Effects: The 2-fluorophenoxy group in the target compound introduces electron-withdrawing effects, which may enhance binding affinity in hydrophobic pockets compared to electron-donating groups like benzyl (7d) or chloro (7b) .
- Chain Length: The butanoyl chain in the target compound provides greater conformational flexibility than shorter acyl groups (e.g., acetyl in ), possibly improving target engagement.
Pharmacological Activity
Evidence from substituted benzoxazines with amino side chains (e.g., compound 3c in ) highlights the impact of substituents on intracellular calcium modulation. The homoveratrylamino moiety in 3c showed superior potency (IC50 ratio = 2.1 for phenylephrine vs. K+), whereas the target compound’s fluorophenoxy-butanoyl group may prioritize membrane permeability over direct calcium channel interactions.
Physicochemical Properties
- IR Spectroscopy: Ethyl 4-benzyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7d) displays a carbonyl stretch at 1741 cm⁻¹ , similar to the target compound’s ester and ketone groups.
- Elemental Analysis: Minor deviations in calculated vs. found values (e.g., 7d: N calc. 3.72% vs. found 3.91% ) suggest variability in synthetic purity, a consideration for the target compound’s manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
